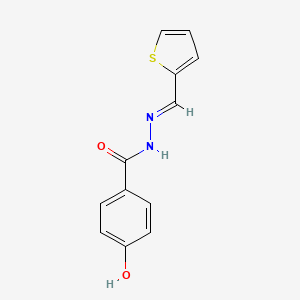

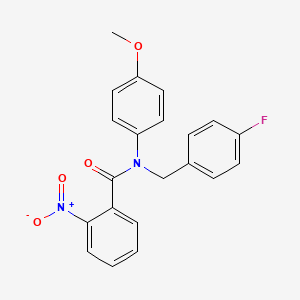

4-hydroxy-N'-(2-thienylmethylene)benzohydrazide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Hydroxy-N'-(2-thienylmethylene)benzohydrazide can be achieved through various methods, including conventional synthesis and ultrasound-assisted synthesis. The latter method has been found to yield good results and is considered more eco-friendly compared to the conventional method. The synthesis involves characterizing the compound through Fourier transform infrared, 1H NMR, and CHN analyses, highlighting its successful preparation and purity (Singh et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-N'-(2-thienylmethylene)benzohydrazide has been elucidated through various spectroscopic techniques, including IR, UV-Vis, NMR, and mass spectrometry. These studies reveal that the compound often coordinates with metal ions through specific atoms, displaying different geometries in its complexes. For instance, Zn(II) and Mn(II) complexes exhibit octahedral geometry, while Cu(II) and Ni(II) complexes show five-coordinate and square-planar geometries, respectively (Anarado et al., 2023).

Chemical Reactions and Properties

4-Hydroxy-N'-(2-thienylmethylene)benzohydrazide participates in various chemical reactions, forming complexes with different metal ions. These complexes are characterized by their unique coordination structures and stoichiometries, as evidenced by spectroscopic data and elemental analysis. The compound acts as a monobasic tridentate ligand, coordinating with metal ions through azomethine nitrogen, enolic oxygen, and amide carbonyl oxygen atoms, which are critical for understanding its reactivity and interaction with metals (Anarado et al., 2023).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A significant application of "4-hydroxy-N'-(2-thienylmethylene)benzohydrazide" (HTMBH) is found in corrosion inhibition. Singh et al. (2018) synthesized HTMBH and investigated its corrosion inhibition behavior for mild steel in acidic medium using gravimetric and electrochemical methods. The study concluded that HTMBH exhibits good corrosion inhibition efficiency, attributed to its adsorption on the metal surface, which can be both physical and chemical, although physisorption predominates. This application is vital for protecting metals in industrial environments, contributing to material longevity and sustainability (Singh et al., 2018).

Synthesis and Characterization of Complexes

El‐Gammal et al. (2021) explored the synthesis and characterization of Co(II), Ni(II), and Cu(II) complexes using a new Schiff base ligand derived from 4-hydroxy-N'-(2-thienylmethylene)benzohydrazide. The study provided insights into the ligand's coordination behavior and the complexes' potential applications in catalysis, DNA binding, and antibacterial activities. Their findings suggest that these complexes could serve as effective catalysts and bioactive agents, with implications for pharmaceutical and medicinal chemistry (El‐Gammal et al., 2021).

Analytical and Sensor Applications

Motaghedifard et al. (2012) fabricated a self-assembled monolayer of 2-hydroxy-N'1-[(E)-1-(3-methyl-2-thienyl) methylidene] benzohydrazide on a gold electrode, demonstrating its use as a novel sensor for the determination of Epinephrine. This application underscores the compound's potential in analytical chemistry, particularly in developing sensitive and specific sensors for biomolecules, which can be crucial for medical diagnostics and research (Motaghedifard et al., 2012).

Antimicrobial and Antioxidant Agents

Novel analogs of 4-hydroxy-N'-(2-thienylmethylene)benzohydrazide have been synthesized and evaluated for their antibacterial and antioxidant activities. Chaudhary et al. (2019) reported that these compounds exhibit high antibacterial activity, with certain derivatives showing significant antioxidant properties. Such findings are critical for the development of new pharmaceutical agents that can combat microbial infections and oxidative stress-related diseases (Chaudhary et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-hydroxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c15-10-5-3-9(4-6-10)12(16)14-13-8-11-2-1-7-17-11/h1-8,15H,(H,14,16)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKZOBXESHBLGQ-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N'-(2-thienylmethylene)benzohydrazide | |

CAS RN |

91973-72-7 | |

| Record name | 4-HYDROXY-N'-(2-THIENYLMETHYLENE)BENZOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)

![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)

![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)

![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)

![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)

![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)

![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)